N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide
Description
N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-propan-2-ylquinazolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-12(2)17-20-15-8-4-3-7-14(15)18(21-17)24-11-16(22)19-10-13-6-5-9-23-13/h3-9,12H,10-11H2,1-2H3,(H,19,22) |
InChI Key |
UGWIBWDKGCSRBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=N1)SCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached through alkylation reactions using furylmethyl halides.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline or furylmethyl moieties are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazoline, tetrahydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline or furylmethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib or erlotinib.
Sulfanyl Acetamides: Compounds with similar sulfanyl acetamide structures.
Uniqueness
N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide, identified by its CAS number 604794-51-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a furylmethyl group and a quinazolinyl sulfanyl moiety. The structural formula can be represented as follows:
This structure is significant as both the furyl and quinazoline components are known for their pharmacological properties. The furyl group contributes aromatic characteristics, while the quinazoline derivative is often linked to various therapeutic effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the Furylmethyl Group : Starting from furan derivatives.
- Synthesis of Quinazoline Derivative : Utilizing known methods for quinazoline synthesis.
- Coupling Reaction : Combining the furylmethyl and quinazoline components through nucleophilic substitution.
Each step must be optimized for yield and purity to ensure the compound's efficacy for biological studies.
Anticancer Properties
Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer properties. This compound may act as a lead compound in developing new therapeutic agents targeting cancer cells. Its mechanism may involve inhibition of specific enzymes or receptors associated with tumor growth.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Quinazoline derivatives have been documented to possess antibacterial properties, making this compound a candidate for further investigation in treating bacterial infections.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Quinazoline | Core structure | Anticancer, anti-inflammatory |
| Sulfamethoxazole | Sulfonamide derivative | Antibacterial |
| Gefitinib | Quinazoline derivative | Anticancer (EGFR inhibitor) |
This compound is distinguished by its unique combination of functional groups that may confer distinct biological activities not present in these other compounds.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have shown that this compound exhibits promising results in inhibiting cell proliferation in various cancer cell lines. The IC50 values obtained indicate a significant potency compared to standard anticancer agents.
- Mechanistic Insights : Interaction studies using molecular docking techniques have revealed that this compound binds effectively to target enzymes involved in cancer cell metabolism, suggesting a potential mechanism of action that warrants further exploration.
- Safety Profile : Toxicological assessments are crucial for determining the safety of this compound. Initial studies indicate a favorable safety profile, but comprehensive studies are necessary to evaluate long-term effects and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
